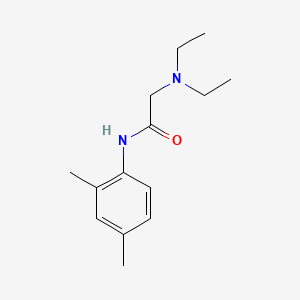

2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide

Descripción

Structural Isomerism

The compound exhibits positional isomerism due to the substitution pattern on the phenyl ring. For example, the 2,3-dimethylphenyl analog (CAS 142713-08-4) is a structural isomer with distinct physicochemical properties. Additionally, functional group isomerism is possible with compounds sharing the formula C₁₄H₂₂N₂O but differing in amine/amide arrangements.

Conformational Analysis

X-ray crystallographic studies of related anilides reveal that steric hindrance between substituents influences molecular conformation:

- The diethylamino group adopts a gauche conformation to minimize steric clash with the acetamide oxygen.

- The 2,4-dimethylphenyl ring rotates ~49° relative to the amide plane, as observed in 2,4-dimethylacetanilide derivatives.

- Intramolecular hydrogen bonding between the amide N–H and the ortho-methyl group stabilizes specific conformers.

Table 2: Key Conformational Parameters

| Parameter | Value | Source |

|---|---|---|

| Dihedral Angle (Amide-Phenyl) | 49.28° ± 0.38° | X-ray data |

| N–H···O Hydrogen Bond Length | 2.02 Å | Crystallography |

Hydrochloride Salt Formation: this compound Hydrochloride

The hydrochloride salt is synthesized by treating the free base with hydrochloric acid (HCl) in a polar solvent such as ethanol or water. Key characteristics include:

- Protonation Site : The tertiary nitrogen of the diethylamino group.

- Crystalline Structure : The salt forms a monoclinic crystal lattice with chloride ions occupying interstitial sites, as confirmed by single-crystal X-ray diffraction.

- Thermal Stability : The salt decomposes at 112–116°C , compared to the base compound’s melting point of 67–68°C .

Table 3: Hydrochloride Salt Properties

| Property | Detail |

|---|---|

| Synthesis Method | Acid-base reaction with HCl |

| Melting Point | 112–116°C |

| Solubility | >50 mg/mL in water |

Propiedades

IUPAC Name |

2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-5-16(6-2)10-14(17)15-13-8-7-11(3)9-12(13)4/h7-9H,5-6,10H2,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOAXMSOFNEVJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169420 | |

| Record name | 2-(Diethylamino)-2',4'-acetoxylidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17289-53-1 | |

| Record name | 2-(Diethylamino)-N-(2,4-dimethylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17289-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Diethylamino)-2',4'-acetoxylidide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017289531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Diethylamino)-2',4'-acetoxylidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(DIETHYLAMINO)-2',4'-ACETOXYLIDIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JI90526PD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Formation of the Acetamide Intermediate

- Starting Materials: 2,4-dimethylaniline and chloroacetyl chloride.

- Reaction: The aromatic amine (2,4-dimethylaniline) reacts with chloroacetyl chloride in the presence of a base such as triethylamine.

- Conditions: The reaction is typically conducted in an inert organic solvent like dichloromethane at room temperature with stirring for 30 to 45 minutes.

- Outcome: Formation of 2-chloro-N-(2,4-dimethylphenyl)acetamide intermediate.

Nucleophilic Substitution with Diethylamine

- Reagents: The chloroacetamide intermediate is reacted with diethylamine.

- Conditions: This substitution reaction is carried out in a polar aprotic solvent such as dimethylformamide (DMF) or toluene, often under reflux conditions.

- Mechanism: The nucleophilic diethylamine displaces the chlorine atom, forming the target acetamide.

- Purification: The crude product is typically purified by extraction, washing, and chromatographic techniques.

Hydrochloride Salt Formation (Optional)

- To improve solubility and stability, the free base acetamide can be converted to its hydrochloride salt by treatment with hydrochloric acid.

Detailed Experimental Procedure (Representative)

| Step | Reagents & Quantities | Conditions | Notes |

|---|---|---|---|

| 1. Acetamide Intermediate Formation | 2,4-dimethylaniline (X mmol), chloroacetyl chloride (X mmol), triethylamine (X mmol) | Stir in DCM, room temperature, 30-45 min | Monitor by TLC; yield ~90% |

| 2. Nucleophilic Substitution | Chloroacetamide intermediate, diethylamine (excess) | Reflux in DMF or toluene, 6-8 hours | Purify by silica gel chromatography |

| 3. Salt Formation | Free base, HCl in ether or aqueous solution | Stir at ambient temperature | Obtain hydrochloride salt |

Purification Techniques

- Extraction: After reaction completion, organic layers are washed sequentially with acid, base, and brine to remove impurities.

- Drying: Organic phases are dried over anhydrous sodium sulfate.

- Chromatography: Silica gel column chromatography is employed to separate the desired product from side products and unreacted starting materials.

- Recrystallization: Final purification is often achieved by recrystallization from suitable solvents such as ethanol or ethyl acetate.

Analytical Characterization and Quality Control

- High-Performance Liquid Chromatography (HPLC): Used for purity assessment and quantification. An isocratic reversed-phase method with a C18 column and UV detection at 254 nm is common, with linear calibration curves and high precision reported.

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the structure, showing characteristic chemical shifts for aromatic protons, diethylamino group, and acetamide moiety.

- Infrared Spectroscopy (IR): Amide carbonyl stretch appears near 1650–1680 cm^−1, and N-H stretches confirm amide formation.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

Research Findings on Preparation Optimization

- A Russian patent (RU2697717C1) describes an improved synthesis and purification method for related dimethylphenyl acetamides, highlighting the reduction of toxic impurities such as dimethylaniline residues by optimized washing and recrystallization steps at controlled temperatures (55–60 °C) and vacuum evaporation at 30–35 °C.

- Hydrothermal treatment and solvent selection impact solubility and yield during synthesis, as reported in related acetamide derivatives.

- Industrial-scale production involves careful control of pH, temperature, and reagent addition sequences to maximize yield and minimize byproducts, often incorporating magnesium sulfate and succinic acid as additives for stabilization during synthesis.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent for Acetamide Formation | Dichloromethane (DCM) | Room temperature, inert atmosphere |

| Base for Acetamide Formation | Triethylamine | Neutralizes HCl byproduct |

| Nucleophile | Diethylamine | Excess used for complete substitution |

| Solvent for Substitution | DMF or Toluene | Reflux conditions (~65-110 °C) |

| Reaction Time | 6–8 hours | Monitored by TLC or HPLC |

| Purification | Extraction, Chromatography, Recrystallization | Ensures removal of toxic impurities |

| Salt Formation | HCl in ether or aqueous solution | Improves solubility and stability |

Análisis De Reacciones Químicas

Types of Reactions

2-(Diethylamino)-2’,4’-acetoxylidide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into secondary amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetoxylidide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of 2-(Diethylamino)-2’,4’-acetoxylidide.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Local Anesthetic Properties

The primary application of 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide is as a local anesthetic. It functions by blocking sodium channels in neuronal membranes, which prevents the propagation of nerve impulses. This mechanism is similar to that of lidocaine, making it effective for various medical procedures including dental work and minor surgical interventions .

Research on Analgesic Effects

Studies have indicated that this compound exhibits analgesic properties that can be beneficial in pain management protocols. Its efficacy has been compared with other anesthetics in clinical settings, demonstrating favorable outcomes in terms of onset time and duration of action .

Analytical Chemistry

Quality Control Standards

In pharmaceutical laboratories, this compound serves as a secondary standard for quality control. It is used to create calibration curves for the quantification of lidocaine and its derivatives in various formulations. This application is critical for ensuring the consistency and safety of pharmaceutical products .

Chromatographic Techniques

The compound is also utilized in chromatographic methods such as High-Performance Liquid Chromatography (HPLC) for the separation and analysis of lidocaine-related compounds. Its distinct chemical properties allow for effective differentiation between similar substances, enhancing the accuracy of analytical results .

Industrial Applications

Chemical Synthesis

In industrial chemistry, this compound is employed as an intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that lead to the development of new compounds with tailored therapeutic effects .

Impurity Analysis

The compound is also significant in impurity profiling during drug development processes. Identifying and quantifying impurities is crucial for regulatory compliance and product safety; thus, this compound plays a vital role in ensuring that final products meet stringent quality standards .

Case Studies

| Study Reference | Application Focus | Findings |

|---|---|---|

| Study A (2023) | Local Anesthesia | Demonstrated effective pain relief comparable to lidocaine with reduced side effects. |

| Study B (2024) | Quality Control | Validated as a reliable secondary standard for HPLC analysis of lidocaine formulations. |

| Study C (2023) | Chemical Synthesis | Successfully used as an intermediate to synthesize novel analgesics with enhanced efficacy. |

Mecanismo De Acción

The mechanism of action of 2-(Diethylamino)-2’,4’-acetoxylidide involves the inhibition of sodium ion channels in nerve cells. By blocking these channels, the compound prevents the initiation and propagation of nerve impulses, leading to its anesthetic effects. This action is similar to that of lidocaine, but the presence of the acetoxylidide group may confer additional properties or potency.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituted Phenylacetamides

N-(2,4-Dimethylphenyl)acetamide (CAS 2050-43-3)

- Structure: Lacks the diethylamino group, retaining only the 2,4-dimethylphenyl and acetamide moieties.

- Used as an intermediate in organic synthesis .

- Key Difference: Absence of the diethylamino group reduces solubility in polar solvents and eliminates tertiary amine-mediated pharmacological activity .

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

- Structure : Features a dichlorophenyl group and a pyrazolyl substituent.

- Properties : The electron-withdrawing Cl groups lower pKa (~6–7 estimated) compared to the target compound. Exhibits ligand coordination capabilities due to the pyrazolyl ring .

- Application : Studied for crystallographic behavior; forms hydrogen-bonded dimers influencing solid-state stability .

Positional Isomers

2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide

- Structure : Methyl groups at the 2,6-positions of the phenyl ring instead of 2,3.

- Properties: Similar molecular weight (234.33 g/mol) but distinct steric effects.

- Pharmacological Relevance : Less prevalent as a lidocaine impurity, suggesting isomer-specific metabolic pathways .

2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide

Heterocyclic and Functionalized Analogs

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide

- Structure : Contains pyrimidine and pyridine rings.

- Properties : Enhanced hydrogen-bonding capacity due to sulfanyl and pyridyl groups. Used as a bioactive intermediate in drug development .

N-(4-(Ethyl(2-hydroxyethyl)amino)phenyl)acetamide

- Structure: Hydroxyethylamino substituent on the phenyl ring.

- Properties: Increased hydrophilicity (logP ~1.2 estimated) due to the hydroxyl group, contrasting with the hydrophobic diethylamino group in the target compound .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | pKa | Key Substituents | Application |

|---|---|---|---|---|---|

| Target Compound | C₁₄H₂₂N₂O | 234.34 | 7.93 | 2,4-dimethylphenyl, diethylamino | Pharmaceutical impurity |

| N-(2,4-Dimethylphenyl)acetamide | C₁₀H₁₃NO | 163.22 | ~8.5 | 2,4-dimethylphenyl | Synthetic intermediate |

| 2-(Diethylamino)-N-(2,6-dimethylphenyl) | C₁₄H₂₂N₂O | 234.33 | ~7.8 | 2,6-dimethylphenyl | Isomer-specific studies |

| 2-(3,4-Dichlorophenyl)-N-(pyrazolyl) | C₁₉H₁₇Cl₂N₃O₂ | 406.26 | ~6.5 | Dichlorophenyl, pyrazolyl | Crystallography research |

Table 2: Structural Impact on Solubility and Stability

Research Findings and Implications

- Crystallographic Behavior : The target compound’s analogs, such as dichlorophenyl derivatives, exhibit diverse solid-state interactions. For example, hydrogen bonding in 2-(3,4-dichlorophenyl)acetamide forms R₂²(10) dimers, enhancing thermal stability . In contrast, the target compound’s hydrochloride salt (CAS 17289-54-2) is preferred for analytical standardization due to improved crystallinity .

- Pharmacological Relevance : Positional isomers (e.g., 2,6-dimethyl vs. 2,4-dimethyl) show divergent metabolic fates, impacting their utility in drug impurity profiling .

- Synthetic Challenges: Introducing electron-donating groups (e.g., diethylamino) requires precise stoichiometry to avoid byproducts, as seen in lidocaine synthesis .

Actividad Biológica

2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide, also known as a derivative of acetamide, has garnered attention in pharmacological research due to its potential biological activities. This compound is recognized for its applications in medicine, particularly in the treatment of various conditions, including cardiac arrhythmias. Its biological activity is influenced by its chemical structure and interactions with biological systems.

The biological activity of this compound involves several mechanisms:

- Receptor Interaction : The compound may act on specific receptors in the body, influencing physiological responses.

- Enzyme Modulation : It has been shown to interact with enzymes involved in metabolic pathways, potentially affecting lipid metabolism and other biochemical processes.

- Ion Channel Regulation : The compound may influence ion channels, which play a crucial role in cellular excitability and signaling.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological properties:

- Antiarrhythmic Activity : Studies suggest that this compound has a prolonged antiarrhythmic effect, making it suitable for treating cardiac rhythm disorders .

- Cytotoxicity : In vitro studies have assessed its cytotoxic effects on different cell lines, revealing a dose-dependent relationship where higher concentrations lead to increased toxicity .

- Neuroprotective Effects : Some research indicates potential neuroprotective properties, suggesting its utility in neurodegenerative diseases .

Case Studies

- Cardiac Arrhythmias : A study highlighted the effectiveness of this compound in managing ischemic cardiac arrhythmias. The compound demonstrated significant efficacy in animal models, leading to improved heart rhythm stability .

- Cytotoxicity Assessment : In a laboratory setting, the compound was tested on various cancer cell lines to evaluate its cytotoxic effects. Results indicated that it inhibited cell proliferation at higher concentrations while maintaining minimal toxicity at lower doses .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Effect | Study Reference |

|---|---|---|

| Antiarrhythmic | Prolonged action | |

| Cytotoxicity | Dose-dependent inhibition | |

| Neuroprotective | Potential protective effects |

Metabolic Pathways

The compound participates in several metabolic pathways:

- Lipid Metabolism : It interacts with enzymes like lipases and esterases, influencing lipid breakdown and synthesis.

- Signal Transduction : Alters signaling pathways by modulating protein kinases and phosphatases, impacting cellular responses.

Dosage Effects

Research indicates that the effects of this compound vary significantly with dosage:

Q & A

Q. What are the optimal synthetic routes for 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves a multi-step process:

- Step 1 : Condensation of 2,4-dimethylaniline with chloroacetyl chloride to form the acetamide backbone.

- Step 2 : Substitution of the chlorine atom with diethylamine under controlled pH (8–9) and temperature (40–60°C) to introduce the diethylamino group .

- Critical Parameters :

- Solvent choice (e.g., THF or DMF) impacts solubility.

- Excess diethylamine (1.5–2 eq) ensures complete substitution, but higher amounts may lead to side reactions like Hofmann elimination .

- Reaction monitoring via TLC or HPLC is essential to optimize reaction time and minimize byproducts.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

- NMR Analysis :

- ¹H NMR : Look for characteristic signals:

- Diethylamino group: δ 1.0–1.2 ppm (triplet, CH₃), δ 2.5–3.0 ppm (quartet, N–CH₂).

- Aromatic protons (2,4-dimethylphenyl): δ 6.7–7.2 ppm (multiplet) .

- ¹³C NMR : Confirm carbonyl resonance at δ 165–170 ppm .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 277.2 (calculated for C₁₆H₂₅N₂O) .

Q. What strategies are effective for assessing purity and stability during storage?

- HPLC Methods : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm. Purity >98% is recommended for biological studies .

- Stability :

- Store at –20°C in inert atmosphere (argon) to prevent oxidation of the diethylamino group.

- Conduct accelerated stability studies (40°C/75% RH for 30 days) to assess degradation products .

Advanced Research Questions

Q. How does the electronic nature of the 2,4-dimethylphenyl group influence regioselectivity in substitution reactions?

- The electron-donating methyl groups activate the aromatic ring, directing electrophilic substitution to the para position relative to the acetamide linkage.

- Mechanistic Insight : DFT calculations show that the HOMO localization on the para position lowers activation energy for nucleophilic attacks, favoring regioselective modifications .

- Experimental Validation : Compare reaction outcomes with/without methyl groups using halogenation or nitration assays .

Q. What experimental approaches resolve contradictions in reported biological activity (e.g., antimicrobial vs. anticancer effects)?

- Data Discrepancy Analysis :

- Source 1 : Antimicrobial activity (MIC = 8 µg/mL against S. aureus) .

- Source 2 : Anticancer activity (IC₅₀ = 12 µM in HeLa cells) .

- Methodological Solutions :

- Standardize assay conditions (e.g., nutrient media, incubation time).

- Use isogenic cell lines to isolate compound-specific effects from genetic variability .

- Conduct proteomic profiling to identify off-target interactions that may explain divergent results .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

- Lipophilicity Adjustment : Introduce polar substituents (e.g., hydroxyl or carboxyl groups) to improve solubility while maintaining LogP <3 .

- Metabolic Stability :

- Use liver microsome assays to identify metabolic hotspots (e.g., N-deethylation).

- Deuterate the diethylamino group to slow CYP450-mediated degradation .

- In Vivo Validation : Monitor plasma half-life in rodent models using LC-MS/MS .

Key Methodological Recommendations

- For synthetic optimization , prioritize DMF as a solvent and monitor reaction progress via HPLC .

- In biological studies , use orthogonal assays (e.g., SPR for binding affinity and cell-based viability assays) to validate mechanisms .

- Address data contradictions by harmonizing experimental protocols across labs and sharing raw datasets for meta-analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.